![molecular formula C9H13NO3 B1390953 3-(Dimethoxymethyl)-5-methoxypyridine CAS No. 1087659-15-1](/img/structure/B1390953.png)
3-(Dimethoxymethyl)-5-methoxypyridine
Overview
Description
3-(Dimethoxymethyl)-5-methoxypyridine (DMMMP) is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic organic compounds. DMMMP has a wide range of uses in the scientific community, from synthesis and applications in organic chemistry to its use as a reagent in biochemical and physiological studies.
Scientific Research Applications
Synthesis and Chemical Reactions
- 3-(Dimethoxymethyl)-5-methoxypyridine and related compounds have been studied for their synthesis and reactivity in various chemical reactions. For instance, Victory et al. (1989) discussed the synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile, highlighting the mechanism of its formation and the influence of pH on the reaction (Victory, Sempere, Borrell, & Crespo, 1989). Another study by Nishino et al. (1972) explored the reaction mechanism of 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine, identifying key intermediates in the process (Nishino, Kiyokawa, Miichi, & Tokuyama, 1972).
Pharmacological Research
- In the realm of pharmacological research, Hutchinson et al. (2009) described the development of a 5-lipoxygenase-activating protein inhibitor that includes a methoxypyridine derivative, showcasing its efficacy in in vitro and in vivo models (Hutchinson et al., 2009). This underscores the potential of methoxypyridine derivatives in therapeutic applications.
Material Science and Polymer Chemistry
- Research in material science and polymer chemistry also utilizes methoxypyridine derivatives. For example, Pounder et al. (2011) reported on the ring-opening polymerization of an O-carboxyanhydride monomer using 4-methoxypyridine as a catalyst, demonstrating its utility in the synthesis of polymers with specific properties (Pounder, Fox, Barker, Bennison, & Dove, 2011).
Organic Chemistry and Synthesis
- In organic chemistry, the utility of methoxypyridine derivatives in synthesizing complex molecules is evident. Bisai and Sarpong (2010) utilized a methoxypyridine in the total synthesis of the Lycopodium alkaloid lycoposerramine R, highlighting its role as a masked pyridone in key synthetic steps (Bisai & Sarpong, 2010).
properties
IUPAC Name |
3-(dimethoxymethyl)-5-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-11-8-4-7(5-10-6-8)9(12-2)13-3/h4-6,9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTOOZMDVZQFLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670122 | |
Record name | 3-(Dimethoxymethyl)-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1087659-15-1 | |
Record name | 3-(Dimethoxymethyl)-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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